molecular formula C24H23N3O2S2 B2719371 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1105251-44-2

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2719371
CAS No.: 1105251-44-2
M. Wt: 449.59
InChI Key: BBNOXQCIQWALHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises a thieno[3,2-d]pyrimidinone core substituted with a 3-methyl-4-oxo group, a phenyl ring at position 6, and a sulfanyl (-S-) bridge linking to an N-(3-phenylpropyl)acetamide moiety. Though direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., ) suggest relevance in drug discovery.

Properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-27-23(29)22-19(15-20(31-22)18-12-6-3-7-13-18)26-24(27)30-16-21(28)25-14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,15H,8,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOXQCIQWALHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, including the formation of the thienyl sulfonamide and subsequent coupling with a benzoyl group. Common reagents used in these reactions include thionyl chloride, N-methylprolinamide, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within this class exhibit anticancer properties . The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation. For instance, studies have shown that thienopyrimidine derivatives can inhibit the activity of kinases involved in cancer cell signaling pathways, leading to reduced cell viability in various cancer cell lines .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that derivatives can effectively reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties , potentially effective against a range of bacterial strains. The sulfanyl group is believed to play a significant role in enhancing the compound's interaction with microbial targets .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on several cancer cell lines demonstrated that the compound significantly inhibited cell growth at low micromolar concentrations, suggesting strong anticancer potential .
  • Anti-inflammatory Assays : In experiments evaluating the anti-inflammatory properties, the compound was shown to reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thienyl group may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

  • Core Modifications: The target compound’s thieno[3,2-d]pyrimidinone core differs from ’s dihydropyrimidinone, which lacks the fused thiophene ring. This difference may alter electronic properties and target selectivity .
  • Substituent Effects: The phenylpropyl chain in the target compound increases molecular weight and lipophilicity compared to ’s dichlorophenyl group, which introduces electronegative character.
  • Functional Groups : The sulfanyl bridge in the target compound and may facilitate hydrogen bonding or disulfide interactions, whereas ’s acetamide linkage lacks this versatility .

Pharmacological Inferences from Structural Analogs

While the target compound’s biological activity is undocumented in the evidence, insights can be drawn from analogs:

  • : The dichlorophenyl group in this analog may enhance antimicrobial activity due to electron-withdrawing effects, a feature absent in the target compound .

Biological Activity

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide (CAS Number: 1105251-44-2) belongs to the thienopyrimidine class of organic molecules. This compound is characterized by a unique thieno[3,2-d]pyrimidine core and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O2S2C_{24}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of 449.6 g/mol. The structure features a sulfanyl group attached to the thienopyrimidine scaffold, which is known for its bioactive properties. The presence of various functional groups enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine class exhibit significant biological activities, including:

  • Kinase Inhibition : The thienopyrimidine scaffold is known to inhibit various kinases involved in critical signaling pathways related to cancer and neurodegenerative diseases. This inhibition could potentially lead to therapeutic applications in oncology and neurology.
  • Antimicrobial Properties : Preliminary studies suggest that similar thienopyrimidine derivatives possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .
  • Cytotoxicity : In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells . This suggests that the compound could be evaluated for its anticancer potential.

The mechanism by which This compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Molecular docking studies have indicated potential binding interactions with key protein targets, which may lead to modulation of their activity and subsequent biological responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionInhibits specific kinases involved in cell signaling pathways
AntimicrobialExhibits activity against various bacterial strains
CytotoxicityInduces cell death in cancer cell lines (e.g., MCF-7)
Protein InteractionPotential binding to enzymes/receptors affecting their function

Detailed Findings

  • Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites of kinases, thereby blocking their activity and influencing downstream signaling pathways associated with tumor growth and survival.
  • Antimicrobial Activity : Investigations into similar compounds have revealed their effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
  • Cytotoxic Studies : In vitro assays demonstrated that the compound could significantly reduce cell viability in MCF-7 cells at specific concentrations, suggesting a dose-dependent relationship in its cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : Synthesis involves multi-step routes, typically starting with the construction of the thieno[3,2-d]pyrimidinone core, followed by sulfanyl group introduction and final acetamide coupling. Key challenges include maintaining regioselectivity during sulfanyl addition and ensuring high purity during crystallization. Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysts : Employ triethylamine or DMAP to facilitate nucleophilic substitution at the pyrimidinone sulfur position .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol improves yield and purity .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., δ 2.5–3.0 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₂₅H₂₃N₃O₂S₂) and purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm stereochemistry .

Q. What are the critical physical-chemical properties influencing its experimental handling?

  • Answer : Key properties include:

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • Reactivity : The sulfanyl group is prone to oxidation; avoid strong oxidizing agents during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., CDK inhibition vs. no observed activity)?

  • Answer : Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Comparative assays : Re-test the compound alongside positive controls (e.g., roscovitine for CDK inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Structural analogs : Compare activity with derivatives lacking the 3-methyl-4-oxo group to identify critical pharmacophores .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity differences due to minor structural variations .

Q. What methodologies are recommended for elucidating its mechanism of action in kinase inhibition?

  • Answer : A tiered approach:

Kinase profiling : Use broad-spectrum kinase assays (e.g., KinomeScan) to identify primary targets .

Enzyme kinetics : Measure IC₅₀ values via fluorescence-based ATPase assays (e.g., ADP-Glo™) under varying ATP concentrations .

Cellular validation : Confirm target engagement in cell lines using Western blotting for phosphorylated CDK substrates (e.g., Rb protein) .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Answer : Focus on modifying:

  • Core substitutions : Replace the 6-phenyl group with electron-withdrawing groups (e.g., 4-Cl-phenyl) to enhance binding affinity .
  • Acetamide side chain : Introduce cyclic amines (e.g., piperidine) instead of 3-phenylpropyl to reduce logP and improve solubility .
  • Sulfanyl linker : Test sulfone or sulfonamide analogs to assess oxidation stability and target selectivity .

Q. What experimental approaches are suitable for analyzing metabolic stability and toxicity?

  • Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate metabolic half-life .
  • Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells to determine CC₅₀ values and selectivity indices .
  • Reactive metabolite detection : Trap electrophilic intermediates with glutathione and analyze adducts via high-resolution MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data?

  • Answer : Discrepancies may stem from solvent impurities or measurement techniques. Recommendations:

  • Standardize protocols : Use USP-class solvents and equilibrate samples for 24 hours before solubility measurements .
  • Accelerated stability studies : Conduct stress testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Resources

  • Synthetic protocols : Refer to multi-step routes in and for thienopyrimidine core synthesis .
  • Analytical standards : Cross-validate NMR and MS data with PubChem entries (e.g., CID 2156328) .
  • Biological assays : Adapt kinase inhibition methods from , using recombinant CDK2/cyclin E complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.